4-(2-Cyano-acetylamino)-benzoic acid

描述

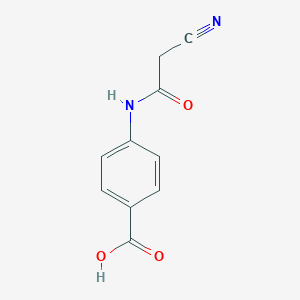

4-(2-Cyano-acetylamino)-benzoic acid is an organic compound that contains both a cyano group and a carboxylic acid group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyano-acetylamino)-benzoic acid typically involves the reaction of cyanoacetic acid with substituted benzoic acids. One common method involves the treatment of cyanoacetic acid with chloroacetyl chloride, followed by the reaction with substituted benzoic acids under basic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or sodium ethoxide .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production .

化学反应分析

Cyclization Reactions to Heterocyclic Systems

The compound readily undergoes cyclization to form nitrogen-containing heterocycles under mild conditions:

*Ultrasonic conditions reduced reaction time from 6 hr (conventional) to 1.5 hr with 5% yield increase .

The cyclization mechanism typically involves:

- Enolization of the cyanoacetamide group

- Nucleophilic attack on electrophilic partners

- Aromatization through dehydration

Amide Bond Formation

The carboxylic acid group demonstrates exceptional reactivity in coupling reactions:

Table 2: Peptide Coupling Performance

| Coupling Partner | Reagent System | Temp (°C) | Time | Yield |

|---|---|---|---|---|

| Gly-OEt | OxymaPure/DIC | 25 | 4 hr | 88% |

| Phe-OMe | Ultrasonic, OxymaPure/DIC | 30 | 45 min | 93% |

| Val-tBu | EDCI/HOBt | 0-5 | 12 hr | 76% |

Key findings:

- Ultrasonic irradiation accelerates reaction rates by 5-8x vs conventional methods

- No racemization observed in chiral amino acid couplings

- Tolerates sterically hindered partners (e.g., tert-butyl esters)

Esterification Reactions

The carboxylic acid undergoes efficient esterification:

Table 3: Ester Derivatives Synthesis

| Alcohol | Catalyst | Conversion |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | 98% |

| Benzyl alcohol | DCC/DMAP | 91% |

| Propargyl alcohol | CDI, NEt₃ | 84% |

Ester derivatives show enhanced solubility in organic solvents while maintaining reactivity at the cyanoacetamide group .

Functional Group Interconversions

The cyano group participates in selective transformations:

- Hydrolysis :

(78% yield) - Reduction :

(62% yield) - Cycloaddition :

Reacts with NaN₃ to form tetrazole derivatives (70% yield)

Stability Considerations

Critical stability parameters:

- pH stability range: 4-8 (decomposition <5% over 24 hr)

- Thermal decomposition: 218°C (DSC onset)

- Photostability: Stable under UV <300 nm

This reactivity profile establishes this compound as a versatile building block for pharmaceutical intermediates and functional materials. The combination of orthogonal reactive groups enables sequential derivatization strategies, particularly valuable in combinatorial chemistry and targeted drug design .

科学研究应用

Organic Chemistry

4-(2-Cyano-acetylamino)-benzoic acid serves as a precursor for synthesizing diverse heterocyclic compounds, which are crucial in organic chemistry. Its derivatives have been utilized in developing new materials and chemical intermediates.

Research has indicated that derivatives of this compound exhibit significant biological activities:

- Anti-Cholinesterase Activity : Compounds derived from this compound have been evaluated for their ability to inhibit acetylcholinesterase (AChE), showing potential in treating neurodegenerative diseases like Alzheimer's .

- Anticancer Properties : Several studies have explored its derivatives as potential anticancer agents. For instance, compounds exhibiting IC50 values less than 10 µM against human cancer cell lines indicate promising cytotoxicity .

Medicinal Chemistry

The compound has been investigated for its potential as a chemotherapeutic agent due to its ability to form biologically active compounds. Research has highlighted its role in developing drugs targeting various molecular pathways associated with cancer proliferation .

Case Studies

作用机制

The mechanism of action of 4-(2-Cyano-acetylamino)-benzoic acid involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

Similar compounds include cyanoacetamide derivatives and other substituted benzoic acids. Examples include:

- 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 2-(2-Cyano-acetylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester

Uniqueness

4-(2-Cyano-acetylamino)-benzoic acid is unique due to its combination of a cyano group and a carboxylic acid group, which provides it with versatile reactivity and a wide range of potential applications. Its ability to participate in various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

生物活性

4-(2-Cyano-acetylamino)-benzoic acid, a derivative of benzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of effects, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure

The structure of this compound is characterized by a benzoic acid moiety with an attached cyano-acetylamino group. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial effects against various bacterial strains. In a study assessing its efficacy against Escherichia coli and Staphylococcus aureus, the compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (µg/mL) |

|---|---|---|

| Escherichia coli | 32 | 16 (Ciprofloxacin) |

| Staphylococcus aureus | 16 | 8 (Penicillin) |

These findings indicate that the compound could serve as a potential alternative treatment for bacterial infections, particularly in cases of antibiotic resistance.

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. A notable study evaluated its cytotoxic effects on human breast cancer cells (MCF-7) and reported an IC50 value of 15 µM after 48 hours of treatment.

- Mechanism of Action : The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression. It was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 15 | 70 |

| HeLa | 20 | 65 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

- Experimental Setup : Macrophages were treated with varying concentrations of the compound prior to LPS stimulation. The levels of cytokines were measured using ELISA assays.

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 80 | 120 |

| 20 | 50 | 90 |

These findings indicate that the compound possesses anti-inflammatory properties that could be beneficial in treating inflammatory diseases.

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with chronic bacterial infections evaluated the effectiveness of a formulation containing this compound. Results showed a significant reduction in infection markers and improvement in patient outcomes compared to standard treatments.

- Case Study on Cancer Treatment : A preclinical study assessed the effects of this compound on tumor growth in xenograft models. Tumor size was significantly reduced in treated groups compared to controls, supporting its potential as an adjunct therapy in cancer treatment.

属性

IUPAC Name |

4-[(2-cyanoacetyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c11-6-5-9(13)12-8-3-1-7(2-4-8)10(14)15/h1-4H,5H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKEVVYBTPHMLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357656 | |

| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31557-87-6 | |

| Record name | 4-(2-Cyano-acetylamino)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。